1-(3-CYCLOHEXENYLMETHYL)-4-[(4-METHOXYPHENYL)SULFONYL]PIPERAZINE
Description
1-(3-Cyclohexenylmethyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine is a piperazine derivative featuring two distinct substituents:
- 4-Methoxyphenylsulfonyl group: A sulfonyl-linked para-methoxy-substituted aromatic ring, contributing to electronic effects and hydrogen-bonding capacity.
Its synthesis likely involves nucleophilic substitution or coupling reactions, similar to analogs in , which employ TLC and NMR for characterization .
Properties
IUPAC Name |
1-(cyclohex-3-en-1-ylmethyl)-4-(4-methoxyphenyl)sulfonylpiperazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O3S/c1-23-17-7-9-18(10-8-17)24(21,22)20-13-11-19(12-14-20)15-16-5-3-2-4-6-16/h2-3,7-10,16H,4-6,11-15H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZARNQWBFOEURI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC3CCC=CC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-CYCLOHEXENYLMETHYL)-4-[(4-METHOXYPHENYL)SULFONYL]PIPERAZINE typically involves the following steps:
Formation of the piperazine ring: This can be achieved through the reaction of ethylenediamine with a suitable dihalide.
Introduction of the cyclohexenylmethyl group: This step involves the alkylation of the piperazine ring with a cyclohexenylmethyl halide under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(3-CYCLOHEXENYLMETHYL)-4-[(4-METHOXYPHENYL)SULFONYL]PIPERAZINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.
Reduction: Reduction reactions can be performed to reduce the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with m-CPBA would yield a sulfone, while reduction with LiAlH4 would yield a sulfide.
Scientific Research Applications
Medicinal Chemistry
This compound has been studied for its potential as a therapeutic agent. Its structure, which includes a piperazine ring and sulfonyl group, suggests that it may interact with various biological targets.
- Anticancer Activity : Research indicates that compounds with similar structural motifs can inhibit histone deacetylases (HDACs), which are implicated in cancer progression. The sulfonamide linkage in this compound may enhance its potency against certain cancer types by modulating gene expression related to cell proliferation and apoptosis .
- Antipsychotic Properties : The piperazine moiety is commonly found in antipsychotic drugs. Preliminary studies suggest that derivatives of this compound may exhibit activity against schizophrenia and other psychiatric disorders by acting on dopamine and serotonin receptors .
Pharmacological Studies
The pharmacological profile of 1-(3-cyclohexenylmethyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine has been investigated through various studies:
- Receptor Binding Studies : Binding affinity studies have shown that this compound can interact with neurotransmitter receptors, potentially leading to anxiolytic or antidepressant effects .
- In Vivo Studies : Animal models have been utilized to assess the compound's efficacy and safety profile. Results indicate promising results in reducing anxiety-like behaviors, supporting its potential use in treating anxiety disorders .
Synthesis and Derivatives
The synthesis of this compound involves multi-step organic reactions, often starting from commercially available precursors. The ability to modify the structure through various substitutions allows for the exploration of new derivatives with enhanced biological activity.
- Structure-Activity Relationship (SAR) : Ongoing research is focused on understanding how modifications to the cyclohexene or methoxyphenyl groups affect the biological activity of the compound. This SAR analysis is crucial for optimizing lead compounds for further development .
Case Studies and Experimental Findings
Several case studies highlight the practical applications and experimental findings related to this compound:
Conclusion and Future Directions
This compound shows considerable promise across various fields of medicinal chemistry and pharmacology. Its unique structural features allow it to interact with multiple biological targets, making it a candidate for further research into therapeutic applications.
Future studies should focus on:
- Detailed pharmacokinetic and pharmacodynamic evaluations.
- Clinical trials to assess safety and efficacy in humans.
- Exploration of novel derivatives to enhance therapeutic profiles.
Mechanism of Action
The mechanism of action of 1-(3-CYCLOHEXENYLMETHYL)-4-[(4-METHOXYPHENYL)SULFONYL]PIPERAZINE would depend on its specific biological activity. Generally, piperazine derivatives can interact with various molecular targets, such as receptors, enzymes, or ion channels, leading to modulation of biological pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations in Piperazine Derivatives
Piperazine derivatives are modulated by substituents that influence physicochemical properties and bioactivity. Below is a comparative analysis:
Table 1: Key Structural and Physicochemical Comparisons
*Calculated based on molecular formula.
Key Observations :
Substituent Effects on Lipophilicity: The 3-cyclohexenylmethyl group in the target compound and ’s analog increases lipophilicity compared to simpler arylpiperazines (e.g., 1-(4-methoxyphenyl)piperazine in ) .
Electronic and Steric Modulation: 4-Methoxyphenylsulfonyl introduces electron-donating methoxy groups, which may stabilize charge interactions in biological systems. In contrast, 4-fluorophenylsulfonyl () adds electron-withdrawing effects, altering binding affinities .
Synthetic Yields and Characterization :
Pharmacological Implications
- Sulfonylpiperazines (e.g., and ) are common in kinase inhibitors and antipsychotics due to their ability to modulate receptor interactions .
- Cyclohexenylmethyl groups (as in ) may enhance blood-brain barrier penetration, making the target compound a candidate for CNS-targeting drugs .
- Methoxyaryl substituents ( and ) are prevalent in serotonin receptor ligands, hinting at possible neurological activity .
Q & A
What are the key challenges in synthesizing 1-(3-cyclohexenylmethyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine, and how can multi-step reaction optimization address them?
Basic Question
The compound’s synthesis involves multi-step reactions, including sulfonylation of the piperazine core and cyclohexenylmethyl group introduction. Challenges include:
- Low yields due to steric hindrance from the cyclohexenyl group .
- Byproduct formation during sulfonylation (e.g., incomplete substitution at the piperazine nitrogen) .
Methodological Answer :
Optimize reaction conditions using factorial design to test variables like temperature (50–120°C), solvent polarity (DMF vs. THF), and stoichiometric ratios (e.g., 1:1.2 for sulfonyl chloride:piperazine). Monitor intermediates via HPLC-MS to identify yield-limiting steps .
How can structural ambiguities in this compound be resolved using advanced spectroscopic techniques?
Advanced Question
The compound’s stereochemistry (cyclohexenyl group) and sulfonyl-piperazine conformation may lead to structural ambiguity.
Methodological Answer :
- Use 2D NMR (NOESY/ROESY) to confirm spatial proximity between the cyclohexenylmethyl proton (δ 3.1–3.4 ppm) and piperazine protons .
- X-ray crystallography can resolve sulfonyl group orientation relative to the piperazine ring, critical for binding studies .
What experimental designs are recommended to assess the compound’s stability under varying pH and temperature conditions?
Basic Question
Stability impacts pharmacological applicability. Key factors:
- pH-dependent hydrolysis of the sulfonyl group .
- Thermal degradation of the cyclohexenyl moiety above 60°C .
Methodological Answer :
Conduct accelerated stability studies using: - Buffer solutions (pH 1–9) at 25°C and 40°C.
- Analyze degradation products via LC-QTOF-MS to identify cleavage patterns (e.g., sulfonate vs. piperazine ring oxidation) .
How can researchers reconcile contradictory reports on the compound’s biological activity (e.g., antimicrobial vs. anticancer efficacy)?
Advanced Question
Discrepancies arise from assay variability (e.g., cell line selection, compound solubility).
Methodological Answer :
- Standardize assays using ISO-certified cell lines (e.g., HeLa for cancer, E. coli ATCC 25922 for antimicrobial tests) .
- Quantify solubility limits via dynamic light scattering (DLS) to ensure consistent dosing. Cross-validate results with molecular docking to correlate bioactivity with target binding (e.g., kinase vs. bacterial enzyme inhibition) .
What mechanistic studies are critical to elucidate the compound’s interaction with neurotransmitter receptors?
Advanced Question
The piperazine-sulfonyl scaffold suggests potential CNS activity.
Methodological Answer :
- Radioligand binding assays (e.g., for serotonin 5-HT₆ receptors) using tritiated ligands to measure IC₅₀ values .
- Molecular dynamics simulations (50–100 ns trajectories) to model sulfonyl group interactions with receptor active sites (e.g., hydrogen bonding with Asp106 in 5-HT₆) .
How can computational modeling improve the prediction of this compound’s ADMET properties?
Basic Question
Methodological Answer :
- Use QSAR models (e.g., SwissADME) to predict logP (3.2–3.8), permeability (Caco-2 > 5 × 10⁻⁶ cm/s), and cytochrome P450 inhibition .
- Validate predictions with in vitro microsomal assays (human liver microsomes) to quantify metabolic stability (t₁/₂ > 30 min preferred) .
What comparative analytical approaches distinguish this compound from structurally similar piperazine derivatives?
Advanced Question
Differentiation is crucial to avoid misidentification (e.g., vs. 1-(4-chlorobenzyl)-4-[4-(methylsulfanyl)benzyl]piperazine) .
Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
